adenosine 5'-(trihydrogen diphosphate), p'->5'-ester with 3-carboxy-1-beta-d-ribofuranosylpyridinium inner salt, monosodium salt
Description
Overview of Deamido NAD Sodium Salt as a Key Metabolic Intermediate
Deamido NAD sodium salt serves as a vital intermediate in the Preiss-Handler pathway, one of the major routes for NAD+ biosynthesis. nih.govmdpi.com In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form Deamido NAD. nih.govmdpi.com The final step involves the amidation of Deamido NAD by the enzyme NAD+ synthetase to produce NAD+. mdpi.commedchemexpress.com This positions Deamido NAD as a critical juncture in the production of a molecule essential for hundreds of cellular reactions. mdpi.com Its presence has been confirmed in various organisms, from bacteria to humans, highlighting its universal importance in metabolism. nih.govebi.ac.uk The sodium salt form of Deamido NAD enhances its solubility, making it a valuable tool in biochemical research and experimental studies. chemimpex.com
Historical Context of Deamido NAD Research
The discovery and understanding of pyridine (B92270) nucleotides date back to the early 20th century with the work of Arthur Harden and Hans von Euler-Chelpin on fermentation, which earned them a Nobel Prize in 1929. ahajournals.org Otto Warburg later elucidated the function of NAD+ in hydrogen transfer. ahajournals.org The specific pathway involving Deamido NAD, the Preiss-Handler pathway, was described in 1958 by Jack Preiss and Philip Handler. embopress.org Early research focused on elucidating the enzymatic steps and the precursors involved in NAD+ biosynthesis. researchgate.net More recent investigations have been spurred by the discovery of NAD+'s role as a substrate for enzymes like sirtuins and PARPs, which has renewed interest in all aspects of NAD+ metabolism, including the role of its precursors like Deamido NAD. ahajournals.orgmdpi.com Structural studies have provided high-resolution insights into the interaction of Deamido NAD with enzymes like NAD+ synthetase, revealing detailed mechanistic aspects of its conversion to NAD+. nih.gov
Scope and Objectives of Academic Inquiry into Deamido NAD Sodium Salt
Contemporary research on Deamido NAD sodium salt is multifaceted. A primary objective is to understand its regulatory role in NAD+ homeostasis and the implications for cellular health and disease. nih.govembopress.org Researchers are investigating how the flux through the Preiss-Handler pathway, and thus the levels of Deamido NAD, are controlled and how this impacts cellular processes. nih.gov Another area of focus is the development of inhibitors for enzymes in the NAD+ biosynthetic pathway, including those that utilize Deamido NAD, as potential therapeutic agents, particularly in the context of bacterial infections and cancer. mdpi.comnih.gov Furthermore, Deamido NAD and its derivatives are being explored as tools to study the structure and function of NAD+-dependent enzymes. medchemexpress.com The study of Deamido NAD also extends to its potential role in signaling, beyond being a simple metabolic intermediate. mdpi.com
Interactive Data Table: Properties of Deamido NAD Sodium Salt
| Property | Value | Source |
| Synonyms | Deamido NAD, NAAD, Nicotinic Acid Adenine (B156593) Dinucleotide | nih.govchemimpex.com |
| Molecular Formula | C21H25N6O15P2 (for the deprotonated acid form) | chemimpex.com |
| Metabolic Pathway | Preiss-Handler pathway of NAD+ biosynthesis | nih.govmdpi.com |
| Key Enzyme | Substrate for NAD+ synthetase | medchemexpress.comdrugbank.com |
| Cellular Location | Cytoplasm, Mitochondria, Nucleus | nih.gov |
| Biological Role | Human, mouse, Saccharomyces cerevisiae, and Escherichia coli metabolite | nih.govebi.ac.uk |
Structure
2D Structure
Properties
CAS No. |
104809-30-5 |
|---|---|
Molecular Formula |
C21H26N6NaO15P2 |
Molecular Weight |
687.4 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N6O15P2.Na/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33;/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/t10-,11-,13-,14-,15-,16-,19-,20-;/m1./s1 |
InChI Key |
SSMFFDBXAUKIMZ-RHANTIMGSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NAAD sodium salt; NAAD Na salt; NAAD Na, NaAD; Deamido Nad Sodium Salt; Nicotinic acid adenine dinucleotide sodium salt; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Deamido Nad Sodium Salt
De Novo Biosynthesis Pathway of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) and the Role of Deamido NAD
The de novo synthesis of NAD+ is an intricate enzymatic pathway that builds the molecule from an amino acid precursor, which in humans is L-tryptophan. qualialife.comwikipedia.org This pathway, also known as the kynurenine (B1673888) pathway, involves a series of steps that ultimately generate a key intermediate, quinolinic acid (QA). researchgate.netoup.com
The pathway converges at the formation of nicotinic acid mononucleotide (NaMN). qualialife.commdpi.com The enzyme quinolinate phosphoribosyltransferase (QPRT) catalyzes the reaction between quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce NaMN. researchgate.netoup.com
Deamido NAD (NaAD) is formed in the subsequent step. The enzyme nicotinate (B505614)/nicotinamide mononucleotide adenylyltransferase (NMNAT) facilitates the transfer of an adenylate group from ATP to NaMN, yielding deamido-NAD+ and pyrophosphate. researchgate.netqualialife.comnih.gov This step is common to both the de novo and the Preiss-Handler salvage pathways. qualialife.comwikipathways.org Deamido NAD then stands as the final intermediate before the formation of NAD+. researchgate.net
Table 1: Key Enzymes and Intermediates in the Final Stages of De Novo NAD+ Synthesis
| Precursor | Enzyme | Intermediate | Enzyme | Product |
| Quinolinate | Quinolinate Phosphoribosyltransferase (QPRT) | Nicotinic Acid Mononucleotide (NaMN) | Nicotinate Mononucleotide Adenylyltransferase (NMNAT) | Deamido NAD (NaAD) |
Nicotinamide Adenine Dinucleotide Salvage Pathway and Deamido NAD Intermediacy
Cells primarily rely on salvage pathways to recycle degraded NAD+ products, such as nicotinamide (NAM), back into the NAD+ pool. wikipedia.org Another major salvage route, the Preiss-Handler pathway, utilizes dietary nicotinic acid (NA), also known as niacin or Vitamin B3. researchgate.netwikipedia.org
In the Preiss-Handler pathway, nicotinic acid is first converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT). qualialife.comnih.gov At this point, the Preiss-Handler pathway merges with the de novo pathway. mdpi.comwikipathways.org The intermediate NaMN is then adenylated by an NMNAT enzyme to form deamido NAD (NaAD). qualialife.comnih.gov Therefore, deamido NAD is a critical shared intermediate, linking both the de novo construction and the Preiss-Handler recycling routes before the final synthesis of NAD+. researchgate.netnih.gov
Glutamine-Dependent NAD+ Synthetase Activity with Deamido NAD as Substrate
The final step in both the de novo and Preiss-Handler pathways is the amidation of deamido NAD to form NAD+. researchgate.netuniprot.org This reaction is catalyzed by the enzyme NAD+ synthetase (NADS). nih.gov In humans and other eukaryotes, this enzyme is a glutamine-dependent NAD+ synthetase (NADSYN1). uniprot.orgwikipedia.org
The reaction proceeds as follows: Deamido-NAD+ + L-glutamine + ATP + H₂O → NAD+ + L-glutamate + AMP + diphosphate. researchgate.netuniprot.org
This enzyme is bifunctional, possessing two distinct domains: a glutaminase (B10826351) domain and a synthetase domain. nih.govresearchgate.net The glutaminase domain hydrolyzes L-glutamine to produce ammonia (B1221849). nih.govplos.org This ammonia is then channeled through an internal tunnel to the synthetase active site, where it acts as the nitrogen donor for the amidation of the deamido NAD substrate. researchgate.net The reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate. nih.gov The Michaelis-Menten constant (Km) for deamido-NAD+ in human glutamine-dependent NAD+ synthetase has been reported to be 0.49 mM. uniprot.org
Table 2: Catalytic Reaction of Human NAD+ Synthetase
| Substrates | Enzyme | Products |
| Deamido NAD (NaAD) | Glutamine-dependent NAD+ synthetase (NADSYN1) | NAD+ |
| L-Glutamine | L-Glutamate | |
| ATP | AMP + Diphosphate | |
| H₂O |
Regulation of Deamido NAD Levels in NAD+ Biosynthesis
The cellular concentration of NAD+ is tightly regulated, and this involves controlling the levels of its precursors, including deamido NAD. The activity of the enzymes that produce and consume deamido NAD is subject to various regulatory mechanisms.
Finally, the availability of substrates for the preceding steps, such as ATP for the NMNAT enzymes and PRPP for QPRT, can also influence the rate of deamido NAD synthesis. qualialife.comelifesciences.org
Enzymatic Interactions and Functional Specificity of Deamido Nad Sodium Salt
Substrate Specificity and Kinetic Studies of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Synthetase (NADS) with Deamido NAD
Nicotinamide Adenine Dinucleotide Synthetase (NADS) catalyzes the final step in the de novo synthesis of NAD⁺, which is the ATP-dependent amidation of Deamido NAD. nih.govresearchgate.net This reaction is vital for maintaining the cellular NAD⁺ pool. nih.gov The enzyme utilizes either ammonia (B1221849) or glutamine as the nitrogen donor for the amidation reaction. nih.gov
Kinetic studies of NADS from various organisms have provided insights into its substrate specificity. For instance, recombinant NADS from Methanocaldococcus jannaschii exhibits robust activity with Deamido NAD as a substrate when ammonia is the amide donor. nih.gov The Michaelis constant (Km) for Deamido NAD in this organism was determined to be 0.13 ± 0.02 mM, with a catalytic rate (kcat) of 0.20 ± 0.01 s⁻¹. nih.gov Similarly, for the human NAD⁺ synthetase (hsNadE), the Km for Deamido NAD is 0.49 mM. genecards.org These studies highlight the conserved role of Deamido NAD as the primary substrate for NADS across different domains of life.
The reaction catalyzed by NADS proceeds in two steps: first, the adenylation of the pyridine (B92270) carboxylate group of Deamido NAD, followed by the nucleophilic attack of ammonia to form NAD⁺ and release AMP. nih.gov Structural studies of NADS from Bacillus subtilis in complex with a trapped reaction intermediate, NAD-adenylate, have revealed a specific binding site for Deamido NAD at the interface of the enzyme's subunits. nih.gov
Table 1: Kinetic Parameters of NADS for Deamido NAD
| Enzyme Source | Km for Deamido NAD (mM) | kcat (s⁻¹) | Amide Donor |
| Methanocaldococcus jannaschii NADS | 0.13 ± 0.02 nih.gov | 0.20 ± 0.01 nih.gov | Ammonia nih.gov |
| Human NADSYN1 | 0.49 genecards.org | 0.99 nmol/min/µg enzyme genecards.org | Glutamine/Ammonia genecards.org |
Deamido NAD as a Substrate for Glyceraldehyde 3-Phosphate Dehydrogenase (GPDH) in Glycolysis
Glyceraldehyde 3-Phosphate Dehydrogenase (GPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate, a reaction that typically utilizes NAD⁺ as a coenzyme. worthington-biochem.comwikipedia.org Research has shown that analogs of NAD⁺ can interact with GPDH. For example, 3-pyridinealdehyde-deamino-NAD, a derivative of Deamido NAD, can form a stable complex with GPDH. nih.gov This suggests that the deamidated form of the pyridine nucleotide can interact with the active site of GPDH. However, the efficiency of Deamido NAD as a direct substrate in the GPDH-catalyzed reaction in glycolysis is not as well-characterized as that of NAD⁺. The primary role of GPDH in cellular metabolism is linked to the NAD⁺/NADH redox couple for energy production. worthington-biochem.com
Interaction of Deamido NAD with Nicotinate (B505614) Mononucleotide Adenylyltransferases (NMN/NaMN Adenylyltransferase)
Nicotinate Mononucleotide Adenylyltransferases (NMN/NaMNATs) are central enzymes in NAD⁺ biosynthesis, catalyzing the transfer of an adenylyl group from ATP to either nicotinamide mononucleotide (NMN) or nicotinate mononucleotide (NaMN) to form NAD⁺ or Deamido NAD, respectively. nih.govuniprot.orgrcsb.org Human NMNATs exhibit broad substrate specificity, efficiently utilizing both NMN and NaMN. nih.govrcsb.org
Crystal structures of E. coli and human NMNAT in complex with Deamido NAD have provided detailed insights into this interaction. nih.govrcsb.orgnih.gov The binding of Deamido NAD induces significant conformational changes in the enzyme's active site. nih.gov The nicotinate carboxylate group of Deamido NAD is specifically recognized by the enzyme through interactions with main chain amides and a positive helix dipole. nih.gov This structural basis explains the enzyme's ability to accommodate both amidated and deamidated pyridine nucleotides. The flexibility of NMNATs in using both NMN and NaMN allows them to participate in both the de novo and salvage pathways of NAD⁺ synthesis. nih.govrcsb.org
Table 2: NMN/NaMN Adenylyltransferase Isozymes and their Interaction with Deamido NAD Precursors
| Enzyme | Organism | Substrates | Product |
| NMNAT1 | Saccharomyces cerevisiae (Baker's yeast) | NMN, NaMN, ATP uniprot.org | NAD⁺, Deamido NAD uniprot.org |
| NMNAT2 | Caenorhabditis elegans | NMN, NaMN, ATP uniprot.org | NAD⁺, Deamido NAD uniprot.org |
| NMNAT3 | Human | NMN, NaMN, ATP genecards.org | NAD⁺, Deamido NAD genecards.org |
| NMNAT | Escherichia coli | NaMN, ATP nih.gov | Deamido NAD nih.gov |
| NMNAT | Human | NMN, NaMN, ATP nih.govrcsb.org | NAD⁺, Deamido NAD nih.govrcsb.org |
Impact of Deamido NAD on Nicotinate Phosphoribosyltransferase (NAPRTase) Activity and Pyridine Nucleotide Pool Regulation
Studies on NAPRTase from Brevibacterium ammoniagenes have revealed that its activity is subject to feedback inhibition by various intermediates of NAD⁺ synthesis. nih.gov Notably, Deamido NAD, a downstream product of the pathway, was found to decrease the enzyme's activity. nih.gov This feedback inhibition by Deamido NAD, along with other intermediates like NAD⁺, AMP, and ADP, represents a sophisticated mechanism for regulating the flux through the salvage pathway and maintaining homeostasis of the pyridine nucleotide pool. nih.gov
Cellular and Tissue Distribution of Deamido Nad Sodium Salt
Endogenous Occurrence of Deamido NAD in Prokaryotic Organisms (e.g., Escherichia coli)
In prokaryotic organisms such as Escherichia coli, Deamido NAD is a central metabolite in the de novo and salvage pathways of NAD+ biosynthesis. nih.govasm.org The de novo pathway in most prokaryotes synthesizes NaAD from aspartate. asm.orgresearchgate.net This process involves the conversion of quinolinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme quinolinate phosphoribosyltransferase. asm.org Subsequently, the enzyme nicotinate-nucleotide adenylyltransferase (NaMNAT), encoded by the nadD gene, catalyzes the adenylylation of NaMN to form Deamido NAD. asm.orgnih.govuniprot.org
The final step in the pathway is the amidation of Deamido NAD by NAD synthetase (NADS), an enzyme encoded by the nadE gene, to produce NAD+. asm.org Therefore, Deamido NAD is an indispensable precursor for NAD+ synthesis in E. coli. nih.gov The salvage pathways also converge at the level of NaMN, which is then converted to Deamido NAD, highlighting its central role in recycling NAD+ precursors. wikipathways.org The presence of Deamido NAD and the enzymes that produce and consume it are essential for the viability of E. coli, making this pathway a target for research. nih.gov
Detection and Quantification of Deamido NAD in Eukaryotic Model Organisms (e.g., Saccharomyces cerevisiae, Mouse)
Deamido NAD is an established metabolite in eukaryotic organisms, including the yeast Saccharomyces cerevisiae and mice. nih.gov In S. cerevisiae, Deamido NAD is an intermediate in both the de novo synthesis of NAD+ from tryptophan and the salvage pathway utilizing nicotinic acid. researchgate.netnih.gov In the salvage pathway, nicotinic acid is converted to NaMN, which is then adenylylated by nicotinic acid/nicotinamide (B372718) mononucleotide adenylyltransferases (NMA1 and NMA2) to form Deamido NAD. researchgate.net This is subsequently amidated by NAD synthetase (QNS1) to yield NAD+. researchgate.net
Methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection have been developed and utilized to separate and quantify NAD+ and its precursors, including Deamido NAD, from yeast cell extracts. nih.govunt.edunih.gov These analytical techniques allow for the study of metabolic flux through different NAD+ biosynthetic routes under various conditions. nih.gov
In mice, Deamido NAD is a key component of the "deamidated route" of NAD+ synthesis. researchgate.netplos.org Studies have quantified the levels of Deamido NAD (NaAD) and its immediate precursor, nicotinic acid mononucleotide (NaMN), across various tissues. These measurements show that the levels of metabolites in the deamidated pathway are generally lower than those in the primary "amidated" pathway, which uses nicotinamide. plos.orgnih.gov For instance, tissue levels of NaAD and NaMN are typically at least one order of magnitude lower than NAD+ and nicotinamide mononucleotide (NMN), respectively. plos.org
Tissue-Specific Distribution of Deamido NAD within Animal Models (e.g., Liver, Kidney, Ovaries, Lung, Heart, Brain)
In animal models like the mouse, the contribution of the deamidated pathway, and thus the concentration of Deamido NAD, varies significantly across different tissues. researchgate.netplos.org While the amidated route is predominant in most tissues, the deamidated route shows distinct patterns of activity and metabolite accumulation. researchgate.netnih.gov
The table below summarizes the measured levels of Deamido NAD (NaAD) and its precursor, Nicotinic Acid Mononucleotide (NaMN), in various mouse tissues, illustrating this differential distribution. plos.org
| Tissue | NaAD (nmol/g) | NaMN (nmol/g) |
|---|---|---|
| Liver | 0.012 ± 0.001 | 0.03 ± 0.005 |
| Kidney | 0.002 ± 0.0003 | 0.01 ± 0.003 |
| Heart | 0.015 ± 0.001 | 0.03 ± 0.005 |
| Skeletal Muscle | 0.025 ± 0.001 | 0.05 ± 0.004 |
| Brain | 0.003 ± 0.0004 | 0.01 ± 0.001 |
| Lung | 0.020 ± 0.002 | 0.04 ± 0.005 |
| Spleen | 0.010 ± 0.001 | 0.02 ± 0.003 |
| Small Intestine | 0.014 ± 0.001 | 0.03 ± 0.004 |
Data derived from Mori et al., 2014. plos.org Values are presented as average ± standard error.
Intracellular Compartmentalization of Deamido NAD (e.g., Cytoplasm, Mitochondria, Nucleus)
Deamido NAD is distributed across multiple subcellular compartments within eukaryotic cells. nih.govhmdb.ca Metabolic databases confirm its presence in the cytoplasm, mitochondria, and nucleus. nih.govhmdb.caymdb.ca This compartmentalization is crucial, as NAD+ homeostasis must be maintained independently in these organelles to support their specific functions. semanticscholar.org
The localization of Deamido NAD is intrinsically linked to the distribution of the enzymes responsible for its synthesis. In mammals, three isoforms of Nicotinamide/Nicotinate (B505614) Mononucleotide Adenylyltransferase (NMNAT) exist, each with a distinct subcellular location. mdpi.com
NMNAT1 is found in the nucleus.
NMNAT2 is located in the Golgi apparatus and cytoplasm.
NMNAT3 is primarily mitochondrial, though it can also be found in the cytoplasm. mdpi.com
Since all three NMNAT isoforms can use NaMN to produce Deamido NAD, its synthesis can occur in the nucleus, cytoplasm, and mitochondria. mdpi.compsu.edu The presence of NMNAT3 in mitochondria supports the idea of autonomous NAD+ biosynthesis within these organelles, with Deamido NAD serving as a direct intramitochondrial precursor to NAD+. mdpi.comuib.no The transport of NAD+ across the mitochondrial membrane is limited, further emphasizing the need for compartmentalized synthesis. wikipedia.org This distribution ensures that a localized pool of Deamido NAD is available for conversion to NAD+, which is essential for organelle-specific processes like DNA repair in the nucleus, glycolysis in the cytoplasm, and the citric acid cycle in the mitochondria. uib.nowikipedia.org
Molecular Mechanisms and Structural Biology of Deamido Nad Interactions
Structural Characterization of Enzymes Utilizing or Producing Deamido NAD (e.g., NAD+ Synthetase, NMN/NaMN Adenylyltransferase)
The biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺) involves key enzymes that either produce or utilize Deamido NAD (NaAD). The structural elucidation of these enzymes provides critical insights into their function.
NAD⁺ Synthetase (NADS): This ubiquitous enzyme catalyzes the final step in NAD⁺ biosynthesis, the amidation of NaAD to NAD⁺. nih.govresearchgate.net X-ray crystallography studies of NAD⁺ synthetase from various organisms, including Bacillus subtilis and Escherichia coli, have revealed a homodimeric structure with an α/β topology. researchgate.netnih.gov The enzyme belongs to the N-type ATP pyrophosphatase family. nih.gov In many bacteria, NADS is a monofunctional enzyme that uses ammonia (B1221849) as the nitrogen donor. researchgate.netresearchgate.net However, in eukaryotes and some bacteria, it exists as a multifunctional enzyme with a glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia for the synthetase domain, connected by an ammonia tunnel. researchgate.netresearchgate.netresearchgate.net The structure of human NAD⁺ synthetase (hsNadE) has been solved, revealing insights into its regulation and ammonia transport. researchgate.net
Nicotinamide Mononucleotide/Nicotinate (B505614) Mononucleotide Adenylyltransferase (NMN/NaMN Adenylyltransferase or NMNAT): This enzyme is crucial for both de novo and salvage pathways of NAD⁺ synthesis, catalyzing the adenylyl transfer from ATP to nicotinic acid mononucleotide (NaMN) to form NaAD. nih.govresearchgate.net Crystal structures of human NMNAT have shown that it forms a hexamer, a feature consistent with analytical ultracentrifugation studies. nih.govrcsb.org The enzyme exhibits broad substrate specificity, being able to utilize both NMN and NaMN. nih.govacs.org Structural studies of NMNAT from E. coli and other prokaryotes have also been conducted, revealing differences in active site architecture compared to their archaeal counterparts. nih.gov In some bacteria like Francisella tularensis, a divergent member of the NadE family acts as an NMN synthetase, amidating NaMN to NMN before the adenylyltransferase step, representing an alternative NAD⁺ biosynthesis route. pnas.org
Below is an interactive data table summarizing the structural features of these enzymes.
| Enzyme | Organism | Quaternary Structure | Key Structural Features | PDB ID (Example) |
| NAD⁺ Synthetase | Bacillus subtilis | Homodimer | α/β topology, ATP-binding site, Deamido-NAD⁺ binding site at subunit interface | 1KQP |
| NMN/NaMN Adenylyltransferase | Homo sapiens | Hexamer | Barrel-like structure, dual substrate specificity for NMN and NaMN | 1KQN |
| NMN/NaMN Adenylyltransferase | Escherichia coli | Dimer of trimers (Hexamer) | Conformational changes upon ligand binding | 1K4M |
| NMN Synthetase | Francisella tularensis | Dimer | Divergent NadE family member with preference for NaMN | 3D20 |
Identification and Characterization of Deamido NAD Binding Sites in Enzymes
The specific recognition of Deamido NAD by enzymes is fundamental to their catalytic activity.
In NAD⁺ Synthetase: High-resolution structural studies have identified a novel binding site for Deamido-NAD⁺ located at the interface of the subunits in the dimeric enzyme. nih.govnih.gov This site is distinct from the ATP binding pocket, which is situated within each subunit. researchgate.net The binding of Deamido-NAD⁺ involves interactions with residues from both subunits, highlighting the importance of the dimeric structure for substrate recognition. uniprot.orguniprot.org Specifically, in E. coli NaMN adenylyltransferase, the enzyme recognizes the deamidated pyridine (B92270) nucleotide through interactions between the nicotinate carboxylate group and several main chain amides, as well as a positive helix dipole. nih.gov
In NMN/NaMN Adenylyltransferase: The crystal structures of human NMNAT in complex with Deamido-NAD reveal the basis for its dual substrate specificity. nih.govcapes.gov.br The binding site can accommodate both the amidated (NMN) and deamidated (NaMN) forms of the mononucleotide. The interaction with the carboxylate group of NaMN is a key feature distinguishing its binding from that of NMN. capes.gov.br In the human enzyme, the presence of a specific water molecule and an aspartate residue in the binding site allows for the accommodation of substrates with different electrostatic properties. capes.gov.br Structural analysis of the E. coli enzyme complexed with Deamido-NAD shows that ligand binding induces significant conformational changes in loop regions surrounding the active site. nih.gov
High-Resolution Structural Analysis of Deamido NAD-Enzyme Complexes (e.g., NAD+ Synthetase-NAD-Adenylate Intermediate)
The trapping and structural analysis of reaction intermediates have provided profound insights into the catalytic cycle of these enzymes.
A high-resolution (1.3 Å) crystal structure of Bacillus subtilis NAD⁺ synthetase in complex with the trapped reaction intermediate, NAD-adenylate (NAD-ad), has been determined. nih.gov This structure reveals two molecules of the NAD-adenylate intermediate and two pyrophosphate molecules bound to the enzyme dimer. nih.gov The analysis confirmed the location of the Deamido-NAD⁺ binding site at the subunit interface and identified a binuclear magnesium cluster within the ATP-binding site. nih.gov
Further atomic resolution (1.03 Å) studies of the B. subtilis enzyme co-crystallized with its natural substrates, NaAD and ATP, also captured the NAD-adenylate intermediate. rcsb.org These ultra-high-resolution data allowed for a detailed definition of the intermediate's structure, including the position of hydrogen atoms. The structure suggests that the phosphoester group of the intermediate is protonated, supporting a mechanism that involves a nucleophilic attack by an ammonia molecule. rcsb.org
Molecular dynamics simulations of Staphylococcus aureus NAD synthetase have also been used to study the enzyme-substrate (with ATP and NaAD) and enzyme-intermediate (with NAD-adenylate) complexes, providing further understanding of the binding interactions and conformational flexibility of the active site. nih.gov
Conformational Dynamics and Catalytic Mechanisms Implicated by Deamido NAD Interactions
The interaction of Deamido NAD and other substrates with these enzymes induces significant conformational changes that are integral to the catalytic mechanism.
NAD⁺ Synthetase: The catalytic process of NAD⁺ synthetase is a two-step reaction. nih.govnih.gov
Adenylation: The enzyme activates Deamido-NAD⁺ by forming an NAD-adenylate intermediate with the consumption of ATP. Structural evidence suggests that this step is facilitated by an electron-withdrawing trimetallic (two Mg²⁺ and one monovalent cation) constellation in the active site, with little direct participation from protein residues in catalysis. nih.gov
Amidation: A nucleophilic ammonia molecule attacks the adenylate intermediate, leading to the formation of NAD⁺. In this step, a key residue, Asp173 (in B. subtilis), plays a crucial role in deprotonating the bound ammonium (B1175870) ion and stabilizing the tetrahedral transition state. nih.gov
Molecular dynamics simulations have shown that substrate binding drives the correlated movement of flexible loops surrounding the active site, stabilizing them in the complex state. researchgate.netnih.gov The release of the final products is thought to be controlled by the conformation of two mobile loops, ensuring that release only occurs after all substrates are bound. nih.gov
NMN/NaMN Adenylyltransferase: The binding of Deamido-NAD to E. coli NMNAT causes large conformational changes in several loop regions around the active site. nih.gov Kinetic analysis of the Mycobacterium tuberculosis enzyme suggests a sequential mechanism where ATP must bind first to allow for the efficient binding of NaMN and subsequent catalysis. This is consistent with a structural model requiring a transition to a catalytically competent "open" conformation. osti.gov The catalytic mechanism is proposed to proceed through the optimal positioning of substrates and stabilization of the transition state, rather than direct involvement of catalytic protein residues. researchgate.net
Role of Deamido NAD in Intracellular Calcium Release Mechanisms (e.g., cyclic ADP ribose-independent and IP3 pathways)
While Deamido NAD itself is primarily known as a precursor in NAD⁺ biosynthesis, its metabolic relatives play significant roles in intracellular calcium (Ca²⁺) signaling. The maintenance of NAD⁺ levels, which is dependent on the availability of precursors like Deamido NAD, is crucial for the synthesis of Ca²⁺ mobilizing agents. sciepub.com
The primary molecules derived from NAD⁺ metabolism that mediate Ca²⁺ release are cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP). nih.govfrontiersin.org
cADPR Pathway: cADPR is synthesized from NAD⁺ by ADP-ribosyl cyclases, such as CD38. frontiersin.orgnih.gov It mobilizes Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, by acting on ryanodine (B192298) receptors. nih.govnih.gov This is a distinct mechanism from the well-known inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway. nih.gov
NAADP Pathway: NAADP is another potent Ca²⁺-mobilizing second messenger. hmdb.ca It is structurally similar to NADP and acts on a separate set of Ca²⁺ channels located on acidic organelles, such as lysosomes, as well as the endoplasmic reticulum. nih.govhmdb.canih.gov The NAADP-sensitive stores and release mechanisms are distinct from those of both cADPR and IP₃. nih.gov
Deamido NAD sodium salt has been reported to initiate intracellular Ca²⁺ release through a mechanism that is independent of both cADPR and the IP₃ pathway. medkoo.com This suggests a potential, though less characterized, direct or indirect role for Deamido NAD or its immediate metabolites in Ca²⁺ signaling, separate from the canonical pathways involving cADPR and NAADP. The broader NAD⁺ metabolic network, which includes the synthesis of Deamido NAD, is thus intricately linked to the regulation of intracellular calcium, a universal signaling mechanism controlling a vast array of cellular processes. sciepub.comfrontiersin.orgnumberanalytics.com
Advanced Methodological Approaches in Deamido Nad Research
Development of Biochemical Assays for Deamido NAD Activity and Concentration
The quantification of deamido-nicotinamide adenine (B156593) dinucleotide (deamido-NAD) and the assessment of its related enzymatic activities are fundamental to understanding its role in cellular metabolism. Various biochemical assays have been developed to measure the concentration and activity of deamido-NAD and its associated enzymes.
One common approach involves the use of coupled enzyme assays. For instance, the activity of nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT), which can synthesize deamido-NAD, is studied using deamido-NAD as a substrate. scientificlabs.com The activity of NAD+ synthetase, the enzyme that converts deamido-NAD to NAD+, can be monitored by measuring the production of NAD+. medchemexpress.comresearchgate.net This can be achieved through various detection methods, including those that rely on the change in absorbance or fluorescence upon the reduction of NAD+ to NADH.
Bioluminescent assays offer high sensitivity for detecting NAD and its precursors. promega.de These assays can be adapted to measure deamido-NAD by first converting it to NAD+ using NAD+ synthetase. The resulting NAD+ can then be quantified using a luciferase-based system, providing a highly sensitive measurement of the initial deamido-NAD concentration.
Furthermore, assays have been developed to measure the activity of enzymes that hydrolyze NAD+, which can indirectly provide information about the deamido-NAD pathway. For example, the etheno-NAD+ assay uses a fluorescent analog of NAD+ to measure NAD+ hydrolase activity in real-time. nih.gov Another method, the PNC1 assay, quantifies nicotinamide, a product of NAD+ hydrolysis, which can be relevant in pathways where deamido-NAD is an intermediate. nih.gov
The table below summarizes some of the key enzymes and their roles in assays related to deamido-NAD.
| Enzyme | Role in Assay |
| Nicotinate (B505614) mononucleotide adenylyltransferase (NMNAT) | Used to study the synthesis of deamido-NAD. scientificlabs.comresearchgate.net |
| NAD+ synthetase (NADS) | Catalyzes the conversion of deamido-NAD to NAD+, a key step in many assay systems. scientificlabs.commedchemexpress.comresearchgate.netnih.gov |
| Alkaline Phosphatase | Can be used to convert nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) to nicotinic acid adenine dinucleotide (NAAD) in coupled assays. nih.gov |
| NAD+ nucleosidase (NADase) | Used to eliminate interference from other NAD analogs in specific assays. nih.gov |
Application of Enzymatic Cycling Systems for Ultrasensitive Detection of Deamido NAD and Related Metabolites
Enzymatic cycling systems provide a powerful method for amplifying the signal from low concentrations of NAD and its related metabolites, including deamido-NAD, enabling ultrasensitive detection. ujms.netresearchgate.net These systems utilize a pair of enzymes that catalyze a cyclic reaction, where the analyte of interest is repeatedly oxidized and reduced, leading to the accumulation of a measurable product.
A common enzymatic cycling assay for NAD involves the enzymes glucose dehydrogenase and diaphorase. nih.gov In this system, NAD+ is reduced to NADH by glucose dehydrogenase, and the NADH is then re-oxidized to NAD+ by diaphorase, which in turn reduces a chromogenic substrate to produce a colored formazan (B1609692) dye. nih.gov The rate of color development is proportional to the concentration of NAD+. To measure deamido-NAD using this system, it is first converted to NAD+ by NAD+ synthetase. nih.gov
This approach has been successfully applied to develop an assay for nicotinic acid adenine dinucleotide phosphate (NAADP). nih.gov In this assay, NAADP is first converted to deamido-NAD (NAAD) by alkaline phosphatase. The NAAD is then converted to NAD+ by NAD+ synthetase, and the resulting NAD+ is amplified by the enzymatic cycling system. nih.gov This method allows for the detection of NAADP in the nanomolar range with a cycling rate of approximately 95 cycles per minute. nih.gov
Another ultrasensitive detection method combines an enzyme-linked immunosorbent assay (ELISA) with a thionicotinamide-adenine dinucleotide (thio-NAD) cycling method. nih.gov This system can detect proteins at attomole levels by linking the presence of the target protein to the production of a trigger for the thio-NAD cycling reaction. nih.gov While not directly measuring deamido-NAD, this technology highlights the potential of enzymatic cycling for extreme sensitivity, which could be adapted for deamido-NAD detection.
The table below outlines the components of a typical enzymatic cycling system for NAD(P) detection, which can be adapted for deamido-NAD.
| Component | Function |
| NAD+ Synthetase | Converts deamido-NAD to NAD+. nih.gov |
| Glucose Dehydrogenase | Reduces NAD+ to NADH. nih.gov |
| Diaphorase | Re-oxidizes NADH to NAD+ and reduces a chromogenic substrate. nih.gov |
| Chromogenic Substrate | Produces a colored product upon reduction. nih.gov |
Chromatographic Techniques (e.g., HPLC) for Deamido NAD Metabolite Measurement
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the separation and quantification of deamido-NAD and its related metabolites from complex biological samples. asm.orgnih.gov HPLC offers high resolution and sensitivity, allowing for the simultaneous measurement of multiple components of the NAD+ metabolome. epfl.ch
Reverse-phase HPLC (RP-HPLC) is a commonly used method. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Deamido-NAD, being a polar molecule, can be challenging to retain on standard C18 columns. Therefore, ion-pairing agents are often added to the mobile phase to improve retention and peak shape. epfl.ch Deamido-NAD sodium salt has been utilized as an internal standard in HPLC-based metabolite measurements. scientificlabs.comsigmaaldrich.com
Hydrophilic interaction liquid chromatography (HILIC) is another powerful technique for separating polar metabolites like deamido-NAD. epfl.ch HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for the retention and separation of highly polar compounds that are not well-retained by RP-HPLC. epfl.ch
Coupling HPLC with mass spectrometry (LC-MS/MS) provides even greater sensitivity and specificity for the detection and quantification of deamido-NAD and its metabolites. nih.govepfl.chcam.ac.uk This technique allows for the identification of compounds based on their mass-to-charge ratio, providing a high degree of confidence in the analytical results. LC-MS/MS methods have been developed to simultaneously measure a wide range of NAD+ precursors and metabolites, including deamido-NAD, in various biological matrices. epfl.chcam.ac.uk
The following table summarizes key parameters for the HPLC analysis of deamido-NAD. asm.org
| Parameter | Description |
| Column | 5C18-PAQ or NH2P-50 4E asm.org |
| Mobile Phase | 50 mM NaH2PO4 (pH 4.7) or 300 mM NaH2PO4 (pH 4.4) asm.org |
| Column Temperature | 40°C asm.org |
| Detection | UV absorbance at 254 nm or 215 nm asm.org |
Spectroscopic Methods for Analyzing Deamido NAD and its Enzymatic Transformations
Spectroscopic methods are invaluable for studying the structure and enzymatic transformations of deamido-NAD. These techniques provide insights into the molecular interactions and conformational changes that occur during enzymatic reactions.
UV-Visible spectroscopy is a fundamental tool for monitoring reactions involving NAD+ and its analogs. The distinct absorbance spectra of the oxidized (NAD+) and reduced (NADH) forms of the nicotinamide ring allow for the real-time tracking of enzymatic reactions that involve redox changes. While deamido-NAD itself does not undergo redox reactions in the same way as NAD+, its conversion to NAD+ by NAD+ synthetase can be monitored by coupling the reaction to a dehydrogenase that reduces the newly formed NAD+ to NADH, which has a characteristic absorbance maximum at 340 nm.
Fluorescence spectroscopy offers higher sensitivity than absorbance spectroscopy. The reduced form, NADH, is fluorescent, while the oxidized form, NAD+, is not. This property is exploited in many enzymatic assays. The enzymatic conversion of deamido-NAD to NAD+, followed by its reduction, can be monitored by the increase in fluorescence.
Raman spectroscopy provides detailed information about the vibrational modes of molecules, offering insights into their structure and bonding. nih.gov Studies on NAD+ and NADH bound to enzymes like lactate (B86563) dehydrogenase have revealed changes in the Raman spectra of the adenine and nicotinamide moieties upon binding. nih.gov These changes provide information about hydrogen bonding and the conformation of the coenzyme within the active site. nih.gov Similar approaches could be applied to study the interaction of deamido-NAD with enzymes like NAD+ synthetase.
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of enzymes involved in deamido-NAD metabolism. The crystal structure of Bacillus subtilis NAD+ synthetase in complex with a trapped reaction intermediate, NAD-adenylate, has revealed a novel deamido-NAD+-binding site at the subunit interface. nih.govcore.ac.uk This structural information is crucial for understanding the catalytic mechanism of the enzyme. nih.govcore.ac.uk
The table below lists the spectroscopic techniques and their applications in the study of deamido-NAD.
| Spectroscopic Method | Application |
| UV-Visible Spectroscopy | Monitoring enzymatic reactions by detecting changes in absorbance. |
| Fluorescence Spectroscopy | Highly sensitive detection of NADH produced from NAD+, which can be formed from deamido-NAD. |
| Raman Spectroscopy | Studying the vibrational modes and molecular interactions of deamido-NAD and related compounds when bound to enzymes. nih.gov |
| X-ray Crystallography | Determining the three-dimensional structure of enzymes in complex with deamido-NAD or its analogs. nih.govcore.ac.uk |
Synthetic Biology and Chemical Synthesis of Deamido Nad Analogues for Research
Chemo-Enzymatic Synthesis of Deamido NAD and its Labeled Derivatives
The combination of chemical synthesis and enzymatic reactions provides a powerful and versatile approach for producing Deamido NAD (NaAD) and its labeled variants. This hybrid strategy leverages the specificity of enzymes for certain transformations, which can be difficult to achieve through purely chemical means, while chemical synthesis allows for the creation of unique precursors.
A key enzyme in this process is nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT), which is central to NAD biosynthesis. nih.gov NMNAT catalyzes the reaction between ATP and nicotinamide mononucleotide (NMN) to form NAD+. Crucially, this enzyme also exhibits dual-substrate specificity, allowing it to use nicotinic acid mononucleotide (NaMN), the deamido form of NMN, as a substrate to produce NaAD. nih.govacs.org This enzymatic step is often the final stage in a chemo-enzymatic pathway.
The synthesis of labeled NaAD derivatives typically involves:
Chemical Synthesis of a Labeled Precursor: A precursor molecule, such as nicotinic acid or its riboside, is chemically synthesized to contain an isotopic label (e.g., ¹³C, ¹⁵N, ²H) or a radiolabel (e.g., ³²P). rsc.org
Enzymatic Conversion to NaMN: The labeled precursor is then converted into NaMN through one or more enzymatic steps.
Final Enzymatic Synthesis of NaAD: The labeled NaMN is reacted with ATP, catalyzed by an NMNAT enzyme, to yield the final labeled NaAD product. acs.org
Researchers have developed high-yield enzymatic methods for producing radiolabeled NAD+ that are directly adaptable for NaAD synthesis. acs.orgbiorxiv.org By substituting NMN with NaMN in the reaction mixture, labeled NaAD can be produced efficiently. acs.org The inclusion of inorganic pyrophosphatase in the reaction can drive the synthesis forward by degrading the pyrophosphate byproduct, improving the final yield to as high as 98% ± 1% for the analogous NAD+ synthesis. acs.orgbiorxiv.org
Table 1: Chemo-Enzymatic Synthesis Strategy for Labeled Deamido NAD
| Step | Description | Key Molecules & Enzymes | Purpose |
|---|---|---|---|
| 1 | Chemical Synthesis | Labeled nicotinic acid or riboside | Introduce isotopic or radioactive labels. |
| 2 | Enzymatic Conversion | Nicotinate (B505614) phosphoribosyltransferase (NAPRT) | Convert labeled precursor to NaMN. |
| 3 | Adenylylation | NMNAT, ATP, Labeled NaMN | Form the dinucleotide structure of NaAD. nih.gov |
Design and Synthesis of Deamido NAD Analogues for Enzymatic Probe Development
Deamido NAD analogues are designed as molecular tools or "probes" to investigate, monitor, and modulate the activity of enzymes involved in NAD+ metabolism. nih.gov These synthetic analogues often feature specific chemical modifications that grant them unique properties, such as inhibiting a target enzyme or carrying a reporter group for detection.
One strategy involves creating conformationally restricted analogues to achieve selective inhibition of specific enzyme isoforms. For instance, NaAD analogues with a methyl group introduced at the 2'-C position of the adenosine (B11128) moiety have been synthesized. nih.govresearchgate.net These modifications alter the molecule's conformational preferences, leading to selective inhibition of human NMNAT isoenzymes. researchgate.net For example, a deamido derivative, Na-2'MeAD, was synthesized and found to be a weak but selective inhibitor of hNMNAT-3. researchgate.net
Another approach is to attach functional groups, such as alkynes or azides, which can be used for "click chemistry" reactions. nih.gov These groups allow the analogue to be linked to fluorescent dyes or affinity tags after it has interacted with its target enzyme, enabling visualization and identification of target proteins. A chemo-enzymatic method has been developed to synthesize derivatives like 8-ethynyl-NAADP and 5-N₃-8-ethynyl-NAADP, starting from a protected 8-ethynyladenosine. nih.gov These probes are designed to explore the interactome of NAADP, a key calcium-signaling molecule derived from NaAD. nih.gov
Table 2: Examples of Deamido NAD Analogues as Enzymatic Probes
| Analogue Name | Chemical Modification | Target Enzyme/Process | Purpose of Probe |
|---|---|---|---|
| Na-2'MeAD | Methyl group at the 2' "up" position of the adenosine furanose ring. researchgate.net | Human NMNAT-3 (hNMNAT-3) | Selective inhibition and study of NMNAT isoenzymes. researchgate.net |
| 8-Ethynyl-NAADP | Ethynyl group at the 8-position of the adenine (B156593) ring. nih.gov | NAADP binding proteins | Identification of proteins in the NAADP signaling pathway. nih.gov |
Strategies for Incorporating Deamido NAD into Artificial Cellular Systems
Artificial cells, or protocells, are engineered systems that mimic the functions of biological cells using a bottom-up approach with minimal, well-defined components. ucdavis.edu A key challenge in creating functional artificial cells is the establishment of metabolic pathways for energy generation and biosynthesis. researchgate.net Incorporating a Deamido NAD synthesis pathway is a step toward creating more autonomous artificial cells.
The primary strategy involves encapsulating the necessary enzymes and substrates within a synthetic vesicle, often made of a phospholipid membrane. researchgate.netfrontiersin.org To synthesize Deamido NAD, this would require co-encapsulating the enzymes of the Preiss-Handler pathway (which uses nicotinate as a precursor), particularly nicotinate phosphoribosyltransferase (NAPRT) and NMNAT, along with the required substrates like nicotinic acid, ATP, and phosphoribosyl pyrophosphate (PRPP).
Researchers have successfully constructed a five-enzyme cascade in artificial cells to produce NADH from D-ribose. researchgate.net This system included NMNAT, demonstrating that complex multi-enzyme pathways can be reconstituted in a synthetic environment. researchgate.net This same modular approach could be adapted for Deamido NAD synthesis by using the appropriate deamido pathway enzymes.
Key considerations for incorporating these pathways include:
Compartmentalization: Encapsulating the entire reaction cascade within a vesicle prevents the dilution of intermediates and isolates the synthetic pathway from the external environment. frontiersin.org
Membrane Permeability: The artificial cell membrane must be engineered to allow the intake of necessary precursors (e.g., nicotinic acid) and the removal of waste products. ucdavis.edu Membrane permeability can be modulated by changing the lipid composition. ucdavis.edu
Cofactor Recycling: For sustained operation, the system must be able to regenerate key molecules, which presents a significant challenge in artificial cell design. frontiersin.org
Table 3: Components for an Artificial Cell Synthesizing Deamido NAD
| Component | Function | Example/Strategy |
|---|---|---|
| Vesicle/Compartment | Provides a reaction vessel and mimics the cell boundary. | Giant Unilamellar Vesicles (GUVs) made of phospholipids. researchgate.net |
| Encapsulated Enzymes | Catalyze the synthesis of Deamido NAD. | NAPRT, NMNAT. nih.govacs.org |
| Substrates | Serve as the building blocks for the reaction. | Nicotinic acid, ATP, PRPP. |
| Permeable Membrane | Allows for nutrient uptake and waste removal. | Lipid bilayers with modulated fluidity or incorporated protein channels. ucdavis.edu |
| Energy Source | Provides the energy required for the enzymatic reactions (e.g., ATP). | Encapsulated ATP or an ATP regeneration system. |
Generation of Isotopic Variants of Deamido NAD for Tracing Metabolic Fluxes
Isotopic variants of metabolites are indispensable tools for metabolic flux analysis, which measures the rates of metabolic pathways. nih.govnih.gov By introducing a metabolite labeled with a stable isotope (like ¹³C, ¹⁵N, or ²H) into a biological system, researchers can track the movement of the labeled atoms through the metabolic network. mdpi.com
The generation of isotopic variants of Deamido NAD allows for the direct tracing of the Preiss-Handler pathway, which converts nicotinic acid into NAD+. The same chemo-enzymatic synthesis methods used to create labeled derivatives are applied here, but with stable isotopes instead of radioactive ones. acs.orgrsc.org For instance, by using ¹³C-labeled nicotinic acid as a starting precursor, one can synthesize ¹³C-labeled NaAD.
Once introduced into cells or organisms, the labeled NaAD and its downstream products can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This provides a detailed picture of:
The rate of NaAD synthesis and turnover.
The contribution of the Preiss-Handler pathway to the total NAD+ pool.
The flow of intermediates through connected metabolic pathways.
This technique is invaluable for understanding how metabolic pathways are altered in various diseases, such as cancer, where NAD+ metabolism is often reprogrammed. mdpi.com
Table 4: Isotopic Tracing with Deamido NAD Variants
| Stable Isotope | Labeled Precursor Example | Information Gained from Tracing | Analytical Technique |
|---|---|---|---|
| ¹³C | ¹³C-labeled nicotinic acid | Tracing of the carbon backbone through the Preiss-Handler pathway and into other pathways like the TCA cycle. mdpi.com | Mass Spectrometry (MS), NMR Spectroscopy |
| ¹⁵N | ¹⁵N-labeled nicotinic acid | Tracing the fate of the nitrogen atom from the pyridine (B92270) ring. mdpi.com | Mass Spectrometry (MS) |
| ²H (Deuterium) | ²H-labeled nicotinic acid | Investigating redox reactions and hydrogen transfer. mdpi.com | Mass Spectrometry (MS) |
| ¹⁸O | ¹⁸O-labeled water | Studying the dynamics of phosphoryl group transfer in ATP-dependent reactions, such as the one catalyzed by NMNAT. frontiersin.org | Mass Spectrometry (MS) |
Comparative Analysis with Other Pyridine Nucleotide Analogs
Deamido NAD in the Context of NAD+ and NADP+ Metabolism
Deamido NAD is a direct precursor to NAD+ in both de novo and salvage pathways of NAD+ biosynthesis. rcsb.orgebi.ac.uk In these pathways, nicotinic acid mononucleotide (NaMN) is adenylylated to form Deamido NAD. uniprot.orguniprot.org Subsequently, the enzyme NAD+ synthetase catalyzes the amidation of the nicotinic acid moiety of Deamido NAD to a nicotinamide (B372718) group, yielding NAD+. medchemexpress.comebi.ac.uk This final step is essential for the production of the functional coenzyme NAD+.
While NAD+ is a central molecule in catabolic reactions, its phosphorylated counterpart, Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+), is primarily involved in anabolic processes. frontiersin.org The conversion of NAD+ to NADP+ is carried out by NAD+ kinase. wikipedia.org Deamido NAD's role is upstream of both these key coenzymes, highlighting its fundamental position in pyridine (B92270) nucleotide metabolism. The metabolic network ensures a regulated supply of NAD+ and NADP+, with Deamido NAD serving as a key checkpoint in the synthesis of NAD+.
Differentiating Deamido NAD from Other NAD Analogs
The chemical structure of Deamido NAD and other NAD+ analogs dictates their specific functions and interactions with enzymes.
| Analog | Key Structural Difference from NAD+ | Primary Metabolic Role/Function |
| Deamido NAD | Carboxyl group instead of an amide group on the pyridine ring. ymdb.ca | Precursor in NAD+ biosynthesis. medchemexpress.com |
| Deamino-NAD | Hypoxanthine (B114508) base instead of adenine. medchemexpress.com | Substrate for enzymes like glyceraldehyde 3-phosphate dehydrogenase. medchemexpress.com |
| 2'-Deoxy-NAD+ | Lacks a hydroxyl group at the 2' position of the adenosine (B11128) ribose. medchemexpress.com | Noncompetitive inhibitor of NAD+. medchemexpress.com |
| 3-Acetylpyridine adenine dinucleotide (3-APAD) | Acetyl group at the 3-position of the pyridine ring instead of a carboxamide group. caymanchem.com | Analog of NAD+ used to study enzyme mechanisms. caymanchem.com |
Deamino-NAD , with its hypoxanthine base, can still participate in redox reactions, acting as a substrate for certain dehydrogenases, though with different kinetic properties compared to NAD+. medchemexpress.com In contrast, 2'-Deoxy-NAD+ acts as an inhibitor for NAD+-dependent enzymes, demonstrating how a subtle change in the ribose sugar can drastically alter function. medchemexpress.com3-Acetylpyridine adenine dinucleotide (3-APAD) is a synthetic analog that can be reduced by some enzymes more efficiently than NAD+ and is often used in laboratory settings to study enzyme kinetics and mechanisms. caymanchem.com
Functional Similarities and Differences of Deamido NAD with Nicotinamide Guanine (B1146940) Dinucleotide (NGD) and Nicotinamide Hypoxanthine Dinucleotide (NHD)
Nicotinamide Guanine Dinucleotide (NGD) and Nicotinamide Hypoxanthine Dinucleotide (NHD) are other naturally occurring NAD+ analogs where the adenine base is replaced by guanine or hypoxanthine, respectively. researchgate.netnih.gov
Functional Similarities:
Like Deamido NAD, NGD and NHD are synthesized by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes. researchgate.net
They can act as coenzymes for some dehydrogenases, such as alcohol dehydrogenase, although often with much lower affinity than NAD+. researchgate.netnih.gov
Functional Differences:
The primary distinction lies in their precursor and the purine (B94841) base. Deamido NAD is formed from nicotinic acid mononucleotide and ATP, containing adenine. uniprot.org NGD and NHD are formed from nicotinamide mononucleotide and either GTP (for NGD) or ITP (for NHD). researchgate.netnih.gov
While Deamido NAD is a committed precursor to NAD+, the precise and widespread metabolic roles of NGD and NHD are still under investigation. hmdb.ca
NGD and NHD are not utilized as substrates by NAD+-dependent enzymes like SIRT1, SIRT3, and PARP1, unlike NAD+. nih.govnih.gov
| Dinucleotide | Purine Base | Precursor Nucleoside Triphosphate | Coenzyme Activity | Substrate for Sirtuins/PARPs |
| Deamido NAD | Adenine | ATP | Indirectly, as a precursor to NAD+ | No |
| NGD | Guanine | GTP | Yes, for some enzymes (low affinity) | No |
| NHD | Hypoxanthine | ITP | Yes, for some enzymes (low affinity) | No |
Implications of Analog Structures on Enzyme Specificity and Metabolic Roles
The structural variations among pyridine nucleotide analogs have profound implications for their recognition by enzymes and their resulting metabolic functions. The specific arrangement of functional groups on the pyridine ring and the identity of the purine base are critical determinants of enzyme binding and catalytic activity.
The carboxyl group of Deamido NAD, for instance, is specifically recognized by NAD+ synthetase, which facilitates the amidation reaction to produce NAD+. nih.gov This high specificity ensures the efficient conversion of the precursor to the active coenzyme.
For other analogs, even minor modifications can lead to significant changes in their interaction with enzymes. The substitution of the amide group in NAD+ with other functionalities, as seen in 3-APAD, can alter the redox potential and binding affinity to dehydrogenases. caymanchem.com The replacement of the entire adenine moiety in NGD and NHD results in molecules that can still participate in some redox reactions but are not recognized by NAD+-dependent signaling enzymes like sirtuins and PARPs. nih.govnih.gov
These structure-function relationships underscore the precise molecular recognition that governs metabolic pathways. The diversity of pyridine nucleotide analogs, both natural and synthetic, provides valuable tools for researchers to probe the mechanisms of NAD+-dependent enzymes and to understand the intricate regulation of cellular metabolism.
Future Directions in Deamido Nad Sodium Salt Research
Elucidating Novel Biological Roles of Deamido NAD
The future of deamido NAD research lies heavily in exploring its functions beyond the established NAD+ synthesis pathways. nih.gov While it is a key metabolite in the de novo and Preiss-Handler pathways for NAD+ production, there are indications that its roles may be more diverse. researchgate.netmdpi.com
One promising avenue is the investigation of deamido NAD as a signaling molecule. NAD+ itself is a precursor to second messengers like cyclic ADP-ribose and NAADP, which are potent mobilizers of intracellular calcium. hmdb.camdpi.com Given the structural similarity, researchers are keen to determine if deamido NAD or its derivatives have independent signaling capabilities, potentially modulating cellular processes in response to metabolic shifts. The ectoenzyme CD38, for instance, can utilize NAD(P)+ in a base-exchange reaction to generate nicotinic acid adenine (B156593) dinucleotide (phosphate) (NAAD(P)), which acts as a Ca2+-mobilizing second messenger. nih.gov Understanding whether deamido NAD can directly influence such signaling pathways is a key future objective.
Furthermore, untargeted metabolomics studies are beginning to link deamido NAD levels to specific disease states, suggesting roles beyond simple biosynthesis. For example, a recent study identified downregulated deamido-NAD⁺ levels in patients with methylmalonic acidemia (MMA), a metabolic disorder, pointing to its potential involvement in the pathophysiology of the disease. researchgate.net Future studies are expected to explore these connections further, potentially identifying deamido NAD as a biomarker or even a therapeutic target in various metabolic conditions.
Future research will also likely focus on identifying and characterizing new proteins that interact with deamido NAD. While its interaction with NAD+ synthetase is well-documented, the existence of other binding partners could signify novel regulatory functions. nih.gov The identification of new deamido NAD-binding proteins could open up entirely new areas of cellular biology where this metabolite plays a direct regulatory role.
Advanced Structural and Biophysical Studies on Deamido NAD-Enzyme Interactions
A deeper understanding of how deamido NAD interacts with its partner enzymes at a molecular level is crucial for elucidating its function. Future research will increasingly rely on high-resolution structural and biophysical techniques to map these interactions in unprecedented detail.
High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) will continue to be pivotal. For instance, the 1.3 Å resolution structure of Bacillus subtilis NAD+ synthetase in complex with a trapped NAD-adenylate intermediate has already provided profound insights. nih.gov It revealed a novel binding site for deamido-NAD at the interface of the enzyme's subunits and detailed the coordination of metal ions crucial for catalysis. nih.govcore.ac.uk Future studies will aim to capture additional conformational states of this and other related enzymes to build a complete dynamic picture of the catalytic cycle.
Key Biophysical Techniques for Studying Deamido NAD-Enzyme Interactions:
| Technique | Information Gained | Example Application |
| X-ray Crystallography | Provides high-resolution, static 3D structures of the enzyme-ligand complex. | Determining the precise binding orientation of deamido-NAD in the active site of NAD+ synthetase. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Determines the structure of large protein complexes and different conformational states. | Visualizing the assembly and different functional states of multi-domain enzymes that process deamido NAD. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the dynamics of the protein and ligand in solution, identifying binding sites and conformational changes. | Mapping the interaction surfaces and studying the dynamic changes in an enzyme upon deamido NAD binding. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamic parameters of binding (affinity, enthalpy, entropy). | Quantifying the binding affinity of deamido NAD and its analogs to NAD+ synthetase to guide inhibitor design. |
| Computational Modeling and Molecular Dynamics (MD) Simulation | Predicts binding modes, simulates dynamic interactions, and explores the energy landscape of binding. | Simulating the entire catalytic process of NAD+ synthesis from deamido NAD to understand the transition states. nih.gov |
These advanced techniques will not only refine our understanding of known interactions but also be instrumental in validating newly discovered deamido NAD-binding proteins. nih.gov By combining structural data with kinetic and thermodynamic analyses, researchers can build comprehensive models of how deamido NAD is recognized and processed, paving the way for the rational design of inhibitors or activators with therapeutic potential. tandfonline.com
Exploring Deamido NAD Dynamics in Diverse Organisms and Physiological States
Deamido NAD is a ubiquitous molecule, present in organisms ranging from bacteria to humans. hmdb.canih.gov A key future direction is to understand how the dynamics of the deamido NAD pool change across different species and in response to various physiological and pathological conditions. This involves moving from static measurements to a dynamic view of its metabolism.
In microorganisms like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), deamido NAD is a central node in NAD+ biosynthesis, connecting both the de novo and salvage pathways. researchgate.netnih.gov Future research will likely explore how environmental stressors, nutrient availability, and genetic background affect the flux through these pathways and, consequently, the intracellular concentration of deamido NAD. researchgate.net For instance, in hyperthermophilic archaea, understanding the metabolism of NAD+ degradation products, including the pathway involving deamido-NAD+, is crucial for comprehending how these organisms survive at extreme temperatures. asm.org
In mammals, the focus will be on quantifying deamido NAD levels in different tissues and organelles and understanding how these levels are altered during aging, metabolic diseases like heart failure, and neurodegeneration. nih.govmedsci.org The development of more sensitive analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, will be essential for accurately quantifying the cellular NAD+ metabolome, including deamido NAD. uni.lu
Observed Changes in Deamido NAD Levels in Different Conditions:
| Organism/Condition | Observation | Implication/Future Research Direction |
| Methylmalonic Acidemia (Human) | Serum levels of deamido-NAD⁺ were found to be downregulated. researchgate.net | Investigate the role of deamido NAD in the pathophysiology of this metabolic disorder and its potential as a biomarker. |
| Hyperthermophilic Archaea | Deamido-NAD+ is an intermediate in the salvage pathway that regenerates NAD+ from its thermal degradation products. asm.org | Explore the unique enzymatic adaptations for deamido NAD metabolism in extremophiles. |
| Plants | Deamido NAD (NaAD) is a precursor for NAD synthesis, and its phosphorylated form (NaADP) may be an alternative precursor for NADP synthesis. frontiersin.org | Dissect the inter-organelle signaling and metabolic pathways that regulate deamido NAD pools in response to environmental cues like light. |
The development of genetically encoded biosensors for deamido NAD would be a transformative technological advance, allowing for real-time monitoring of its concentration within living cells and organelles. This would provide unprecedented insight into its metabolic dynamics and response to various stimuli.
Q & A
Q. What is the biochemical role of Deamido NAD sodium salt in NAD biosynthesis pathways?
Deamido NAD sodium salt (NAAD) serves as a functional precursor in NAD biosynthesis, acting as a substrate for glutamine-dependent NAD synthetase. This enzyme catalyzes the ATP-dependent amidation of NAAD to form NAD, a critical coenzyme in redox reactions and cellular metabolism. Researchers utilize NAAD to study the structural and kinetic mechanisms of nicotinamide mononucleotide adenylyltransferase (NMNAT), which synthesizes NAD from nicotinamide mononucleotide (NMN) and ATP .
Q. How is Deamido NAD sodium salt utilized in structural studies of nicotinamide mononucleotide adenylyltransferase (NMNAT)?
NAAD is employed in X-ray crystallography and enzymatic assays to elucidate NMNAT’s active-site interactions and catalytic efficiency. By substituting NMN with NAAD, researchers can map conformational changes during substrate binding, providing insights into enzyme specificity and potential allosteric regulation .
Advanced Research Questions
Q. What methodological considerations are critical when using Deamido NAD sodium salt as a substrate in enzyme kinetics studies?
Key factors include:
- pH Optimization : NMNAT activity is pH-sensitive, requiring buffers (e.g., Tris-HCl at pH 7.5–8.5) to stabilize the enzyme-substrate complex.
- Cofactor Requirements : ATP and Mg²⁺ are essential for catalysis; their concentrations must be standardized to avoid non-specific hydrolysis of NAAD.
- Purity Validation : Batch-to-batch variability in NAAD purity (e.g., residual salts or solvents) can skew kinetic parameters (e.g., Km). HPLC or mass spectrometry is recommended for quality control .
Q. How can researchers reconcile discrepancies in reported incorporation rates of Deamido NAD sodium salt across different experimental models?
Discrepancies often arise from:
- Cell-Type Specificity : Variations in NAD synthetase expression levels (e.g., Arabidopsis vs. mammalian systems) affect NAAD utilization.
- Sequencing Artifacts : In RNA capping studies, NAD-tagSeq pipelines like TagSeqTools must differentiate between NAD-capped and non-capped RNAs. The pipeline’s "Tag_statistics.txt" and "NAD_total_counts.txt" files quantify tagged reads, while "Mapping_statistics" directories assess mapping accuracy to minimize false positives .
Q. What experimental strategies can resolve contradictions in NAD-capped RNA datasets involving Deamido NAD sodium salt?
- Normalization : Use spike-in controls (e.g., exogenous RNA standards) to adjust for technical variability in sequencing depth.
- Antisense Transcript Filtering : Advanced modules in TagSeqTools can exclude antisense or pre-mRNA reads, improving specificity in identifying NAD-capped isoforms .
- Cross-Validation : Combine Nanopore sequencing data with orthogonal methods (e.g., LC-MS/MS) to confirm NAAD incorporation into RNA .
Q. How does Deamido NAD sodium salt influence the detection of NAD⁺-capped RNA isoforms in complex transcriptomes?
NAAD-based metabolic labeling enhances the identification of low-abundance NAD⁺-capped RNAs. The "Quantification_results" module in TagSeqTools provides isoform-level counts (e.g., "NAD_total_isoform_counts.txt"), enabling differential expression analysis between spliced and unspliced transcripts. Visualization files (e.g., "NAD.sort.bam") allow genome-wide exploration of isoform-specific capping using tools like IGV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
